

preclinical characterization of TAK-733

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Compound Focus: Tak-733

CAS No.: 1035555-63-5

Cat. No.: S548776

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Compound Profile & Mechanism of Action

TAK-733 is an investigational, potent, and selective allosteric inhibitor of the kinases MEK1 and MEK2 [1] [2] [3]. Its core characteristics are summarized in the table below.

Attribute	Description
Molecular Target	MEK1 (IC ₅₀ = 3.2 nM) and MEK2 [2] [4]
Binding Mechanism	Non-ATP competitive, allosteric site inhibitor [1] [3]
Primary Action	Inhibits phosphorylation of ERK1/2 (downstream effectors) [1] [5] [3]
Key Pathway	Ras/Raf/MEK/ERK signaling cascade [1] [5]
Molecular Weight	504.23 [2]
CAS Number	1035555-63-5 [2]

In Vitro & In Vivo Efficacy Profiles

TAK-733 has demonstrated broad antitumor activity across a wide panel of cancer cell lines and mouse xenograft models.

Cancer Type / Model	Experimental Finding / Key Result
Cutaneous Melanoma (Cell Lines)	IC ₅₀ < 1 nM in 7/12 BRAF V600E mutant lines; IC ₅₀ < 10 nM in 4/10 NRAS Q61 mutant lines [3].
Uveal Melanoma (Cell Lines)	IC ₅₀ < 10 nM in 5/5 GNAQ or GNA11 mutant lines [3].
Multiple Myeloma (Cell Lines)	Reduced proliferation (IC ₅₀ ~2–5 μM), induced G0/G1 cell cycle arrest, and increased apoptosis [5].
Colon Cancer (COLO205 cells)	Cytotoxicity EC ₅₀ = 0.0021 μM; inhibition of MEK1 IC ₅₀ = 0.00692 μM [2].
Mouse Xenograft Models	Tumor growth suppression in melanoma, colorectal, NSCLC, pancreatic, and breast cancer models at 10 mg/kg oral dose [2].

Key Experimental Protocols & Workflows

The methodologies below are compiled from the cited literature to illustrate common experimental approaches used in **TAK-733** research.

- Cell Viability and Proliferation Assays
 - **Purpose:** To determine the concentration that inhibits 50% of cell growth (IC₅₀).
 - **Typical Protocol:**
 - **Cell Seeding:** Plate cancer cell lines (e.g., melanoma, multiple myeloma) in multi-well plates [5] [3].
 - **Drug Treatment:** Expose cells to a range of **TAK-733** concentrations. A common incubation period is 72 hours [2] [3].
 - **Viability Measurement:** Use assays like MTS or MTT to quantify metabolically active cells after the treatment period [2] [5].
 - **Data Analysis:** Calculate the IC₅₀ value from the dose-response curve.
- Western Blot Analysis for Pathway Modulation
 - **Purpose:** To confirm target engagement and downstream effects by analyzing protein phosphorylation.

- **Typical Protocol:**
 - **Cell Treatment and Lysis:** Treat cells with **TAK-733** and then lyse them to extract total protein [5] [3].
 - **Gel Electrophoresis:** Separate proteins by molecular weight using SDS-PAGE.
 - **Membrane Transfer and Blocking:** Transfer proteins to a membrane and block to prevent non-specific antibody binding.
 - **Antibody Incubation:** Probe the membrane with primary antibodies against targets like pERK, total ERK, pMEK, pAKT, pS6R, and cleaved caspases [5] [3].
 - **Detection:** Use chemiluminescence to visualize protein bands, demonstrating inhibition of the MAPK pathway.
- Apoptosis and Cell Cycle Analysis
 - **Purpose:** To evaluate the mechanisms of **TAK-733**-induced cell death and cell cycle arrest.
 - **Typical Protocol:**
 - **Cell Treatment:** Culture cells with **TAK-733** for a set duration (e.g., 48 hours) [5].
 - **Staining:**
 - For **apoptosis**, stain cells with Annexin V and Propidium Iodide (PI) [5] [6].
 - For **cell cycle**, stain DNA with DAPI or PI [5] [3].
 - **Flow Cytometry:** Analyze stained cells using a flow cytometer to quantify the percentage of cells in early/late apoptosis or in different cell cycle phases (G0/G1, S, G2/M).

Synergistic Drug Combinations

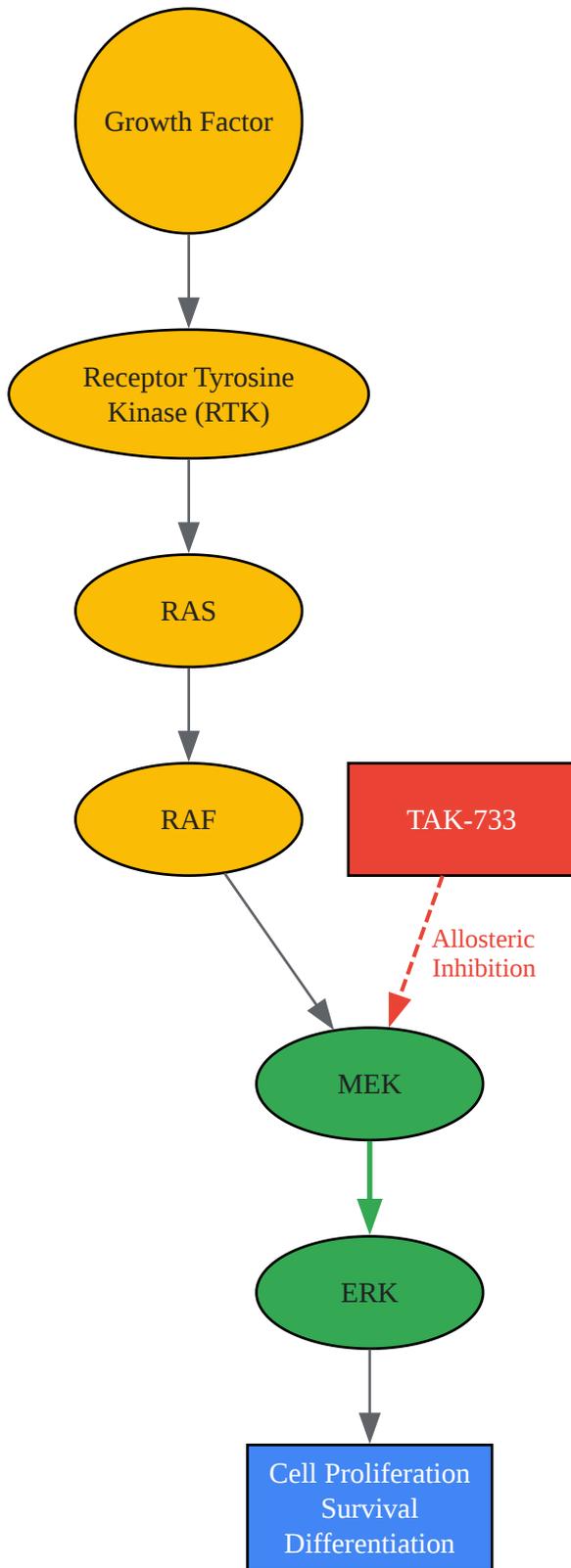
Research has explored combining **TAK-733** with other agents to enhance its antitumor efficacy or overcome resistance.

Combination Partner	Cancer Model	Observed Effect
BYL719 (PI3K α inhibitor)	Multiple Myeloma	Synergistic reduction in cell survival [5].
Bortezomib (Proteasome inhibitor)	Multiple Myeloma	Synergistic effect at higher inhibition levels [5].
Voreloxin (Topoisomerase II inhibitor)	Myeloid Leukemia (HL60 cells)	Enhanced apoptosis and increased reactive oxygen species (ROS) [6].

Combination Partner	Cancer Model	Observed Effect
AMD3100 (CXCR4 inhibitor)	Multiple Myeloma (co-culture)	Overcame drug resistance conferred by the bone marrow microenvironment [5].

TAK-733 in the MAPK Signaling Pathway

The following diagram illustrates the position of **TAK-733** within the canonical MAPK signaling pathway and its core mechanism of action.



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This overview synthesizes data from preclinical studies. As this information is from published literature and not original lab work, you should consult the primary sources cited for full methodological details. I hope this structured summary provides a solid foundation for your work.

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